TGR5 Agonist Potency: 3α-OH vs. 3β-OH Epimers
Biological data revealed that the 3-α-OH triterpenoids consistently show increased potency for TGR5 compared to their 3-β-OH epimers. In a cAMP assay using HEK293 cells expressing human TGR5, 3α-OH betulinic acid derivatives exhibited significantly higher efficacy in activating the receptor [1]. Esterification at the 3-OH position further increased lipophilicity and TGR5 activity, amplifying the activity differences between the 3α and 3β derivatives [1]. The 3-α-acyloxy betulinic acids also exhibited a significant dose-dependent GLP-1 secretion effect in NCI-H716 cells, an effect not observed to the same magnitude with the 3β series [1].
| Evidence Dimension | TGR5 receptor activation potency |
|---|---|
| Target Compound Data | 3α-OH triterpenoid derivatives (including 3α-Hydroxy-lup-20(29)-en-16-one core) demonstrate increased potency |
| Comparator Or Baseline | 3β-OH triterpenoid derivatives (e.g., betulinic acid) |
| Quantified Difference | Consistently increased potency for TGR5; significant dose-dependent GLP-1 secretion |
| Conditions | cAMP assay in HEK293 cells expressing human TGR5; GLP-1 secretion in human intestinal L-cell line NCI-H716 |
Why This Matters
This potency differential provides a compelling reason to select the 3α-OH epimer for research targeting metabolic disorders via TGR5, as the 3β-OH analog demonstrates inferior receptor activation.
- [1] Genet, C., et al. (2010). Highly lipophilic 3-epi-betulinic acid derivatives as potent and selective TGR5 agonists with improved cellular efficacy. ScienceOpen. View Source
